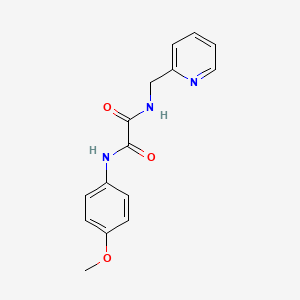

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide

Description

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-13-7-5-11(6-8-13)18-15(20)14(19)17-10-12-4-2-3-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJYMJNAITVIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 4-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxamide bond can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and pyridinylmethyl groups could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)carbamate

- N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)urea

- N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiourea

Uniqueness

N’-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide is unique due to its oxamide core, which imparts distinct chemical properties compared to carbamates, ureas, and thioureas. The presence of both methoxyphenyl and pyridinylmethyl groups may enhance its versatility in forming various derivatives and interacting with different molecular targets.

Biological Activity

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a methoxyphenyl group and a pyridinylmethyl moiety, which are known to enhance biological activity through various interactions with biological targets. The synthesis generally involves the reaction of 4-methoxybenzoyl chloride with pyridine derivatives, followed by amide formation. Key steps include:

- Formation of the Amide Bond : The reaction between 4-methoxyphenylamine and pyridin-2-ylmethylamine.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Properties

Research indicates that compounds with similar structures may exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxamide can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that oxamide derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as anticancer agents.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound could interact with cell surface receptors, altering signaling pathways that promote cell survival and proliferation.

Case Studies

- Antitumor Activity : In vitro studies on similar oxamide compounds have shown promising results against breast and lung cancer cell lines. For example, a related compound demonstrated a 70% reduction in cell viability at concentrations of 10 µM over 48 hours .

- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties. A study evaluated its efficacy against various bacterial strains, reporting significant inhibition at low concentrations .

Data Table: Biological Activity Summary

Q & A

Q. What spectroscopic methods confirm the structural integrity of N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide?

- Methodological Answer : Structural validation requires a combination of Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon environments (e.g., methoxyphenyl and pyridine protons), Infrared (IR) spectroscopy to identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹), and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For purity, High-Performance Liquid Chromatography (HPLC) is recommended. These techniques align with protocols used for structurally analogous oxamide derivatives .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions . For example:

- Step 1 : React 4-methoxyphenylamine with oxalyl chloride to form the oxamide backbone.

- Step 2 : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination.

Catalysts like palladium or copper (for cross-coupling) and solvents such as dimethylformamide (DMF) or toluene are critical. Reactions are conducted under inert atmospheres (N₂/Ar) at controlled temperatures (50–80°C) to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond. For handling, use gloves and work in a fume hood due to potential irritancy (similar to pyridine derivatives). Pre-experiment stability tests under varying pH (4–10) and temperature (25–60°C) are advised to establish degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to address twinned data or low-resolution issues. For ambiguous electron density maps:

- Apply TWIN/BASF commands to model twinning.

- Validate hydrogen bonding networks using PLATON or Mercury .

Cross-validate with spectroscopic data to resolve discrepancies between crystallographic and solution-phase structures .

Q. What methodological approaches are recommended for analyzing the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors (e.g., kinases or GPCRs). Focus on the oxamide’s hydrogen-bonding capability and pyridine’s π-π stacking.

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD). Validate with in vitro assays (e.g., enzyme inhibition) at physiological pH (7.4) .

Q. How should researchers design experiments to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. For kinetic studies, apply Arrhenius plots to extrapolate shelf-life .

Q. What strategies mitigate side reactions during functionalization of the oxamide core?

- Methodological Answer :

- Protect reactive sites (e.g., methoxy group) with Boc or Fmoc groups before derivatization.

- Use flow chemistry to control exothermic reactions and improve yield.

- Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts like N-alkylated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.